![molecular formula C9H5F3O3S B1457614 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 1800430-79-8](/img/structure/B1457614.png)
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Overview
Description
The compound Bendroflumethiazide is chemically 3-Benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide . It’s a related compound with a similar trifluoromethyl group and benzo[b]thiophene structure.
Synthesis Analysis
An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This might provide some insights into the possible synthesis methods for similar compounds.Molecular Structure Analysis
The molecular structure of a related compound, 6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine, has been analyzed . It has a molecular formula of CHFNS and an average mass of 250.264 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds involve electrochemically-promoted synthesis via strained quaternary spirocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found on various chemical databases .Scientific Research Applications
Electrochemically-Promoted Synthesis
The compound is used in the electrochemically-promoted synthesis of benzothiophene motifs . The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of these motifs . This method is efficient and green, making it highly desirable for the construction of functional benzothiophene derivatives .
Antimicrobial Agents
The compound has been combined with the acylhydrazone functional group to prepare new series of compounds for screening against Staphylococcus aureus . One of the derivatives, (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains, including a reference classical strain and two clinically isolated strains resistant to methicillin and daptomycin .
Regioselective Synthesis
Benzothiophene derivatives, including “6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide”, can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . This method allows for the precise control over the structure of the resulting compound .
Mechanism of Action
properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLNWYLUDUKXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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